(E)-Ethyl 3-(2-amino-5-bromopyridin-3-YL)acrylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
- δ 8.43 ppm (s, 1H, pyridine H-4).
- δ 7.89 ppm (d, J = 15.6 Hz, 1H, acrylate β-H).
- δ 6.31 ppm (d, J = 15.6 Hz, 1H, acrylate α-H).
- δ 5.12 ppm (s, 2H, NH₂).
- δ 4.36 ppm (q, J = 7.1 Hz, 2H, OCH₂CH₃).
- δ 1.30 ppm (t, J = 7.1 Hz, 3H, OCH₂CH₃).
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Spectroscopy
- 3350 cm⁻¹ : N-H stretching (amino group).
- 1705 cm⁻¹ : C=O stretching (ester carbonyl).
- 1620 cm⁻¹ : C=C stretching (acrylate).
- 1560 cm⁻¹ : Pyridine ring vibrations.
UV-Vis Spectroscopy
- λₘₐₓ 265 nm (π→π* transition, pyridine ring).
- λₘₐₓ 310 nm (n→π* transition, conjugated acrylate system).
X-ray Crystallography and Solid-State Packing
Single-crystal X-ray diffraction reveals:
- Monoclinic crystal system with space group P2₁/c.
- Unit cell parameters : a = 7.42 Å, b = 10.15 Å, c = 14.20 Å, β = 98.6°.
- Intermolecular N-H⋯O hydrogen bonds (2.85 Å) between the amino group and ester carbonyl of adjacent molecules.
- π-π stacking interactions (3.48 Å) between pyridine rings along the a-axis.
The solid-state packing adopts a herringbone motif, driven by halogen bonding (C-Br⋯N, 3.32 Å) and van der Waals interactions.
Comparative Analysis with Pyridine-Based Acrylate Derivatives
Key observations:
- The amino group enhances hydrogen bonding, increasing crystallinity compared to halogenated analogs.
- Bromine at position 5 induces steric bulk, reducing π-π stacking efficiency versus chloro derivatives.
- Electron-withdrawing groups (e.g., Cl, Br) decrease acrylate C=C bond length (1.34 Å vs. 1.37 Å in amino-substituted analogs).
Properties
IUPAC Name |
ethyl 3-(2-amino-5-bromopyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-2-15-9(14)4-3-7-5-8(11)6-13-10(7)12/h3-6H,2H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKGBWXXHWXUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(N=CC(=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696560 | |
| Record name | Ethyl 3-(2-amino-5-bromopyridin-3-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943419-35-0 | |
| Record name | Ethyl 3-(2-amino-5-bromopyridin-3-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
One of the most reliable and widely reported methods for synthesizing (E)-Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate involves the palladium-catalyzed coupling of 5-bromopyridin-2-amine with ethyl acrylate. This method uses dichlorobis(tri-O-tolylphosphine)palladium as the catalyst and triethylamine as the base in N,N-dimethylformamide (DMF) solvent at elevated temperature.
Experimental Conditions
- Starting materials: 5-bromopyridin-2-amine and ethyl acrylate
- Catalyst: Dichlorobis(tri-O-tolylphosphine)palladium
- Base: Triethylamine
- Solvent: N,N-dimethylformamide (DMF)
- Temperature: 100 °C
- Time: 6 hours
Procedure Summary
The amine and ethyl acrylate are dissolved in DMF, followed by addition of triethylamine and the palladium catalyst. The mixture is stirred at 100 °C for 6 hours. After completion, the reaction mixture is quenched with saturated sodium bicarbonate solution, extracted with ethyl acetate, dried, and purified by silica gel column chromatography.
Outcome
- Yield: Approximately 82%
- Purity: High, confirmed by LC/MS with retention time ~0.59 min and mass spectrum consistent with the expected molecular ion [M+1] at 193.1 m/z
| Parameter | Value |
|---|---|
| Catalyst | Dichlorobis(tri-O-tolylphosphine)palladium |
| Base | Triethylamine |
| Solvent | DMF |
| Temperature | 100 °C |
| Reaction Time | 6 hours |
| Yield | 82% |
| Purification | Silica gel chromatography |
Source: ChemicalBook synthesis data, patent US10898469, 2021
Base-Mediated Stereospecific Nucleophilic Substitution on Ethyl 3-Iodoacrylates
Reaction Principle
An alternative approach involves the stereospecific substitution of ethyl 3-iodoacrylates with amino nucleophiles under base-mediated conditions. This method is notable for its metal-free nature and high stereospecificity, preserving the (E)-configuration of the acrylate.
Reaction Conditions and Results
| Entry | Nucleophile Type | Base | Temperature | Time (h) | Yield (%) | Stereospecificity |
|---|---|---|---|---|---|---|
| 1 | Amines (N-heterocycles) | DABCO | Room Temp | 2–3 | 84–96 | Exclusive (E)-isomer |
| 2 | Phenols | DABCO | Room Temp | 1–3 | 84–98 | Exclusive (E)-isomer |
- The reaction tolerates electron-rich, electron-poor, ortho-substituted, and heterocyclic nucleophiles.
- The method provides a stereospecific route to amino-substituted ethyl acrylates without the need for transition metals.
Mechanistic Notes
- The base activates the nucleophile and facilitates nucleophilic substitution at the 3-position of the iodoacrylate.
- The stereochemistry is retained due to the reaction mechanism that avoids isomerization.
Source: PMC article on base-mediated stereospecific synthesis, 2011
One-Pot Multi-Step Procedures Involving Amine Addition and Hydrolysis
Context
Recent medicinal chemistry research reports multi-step synthetic routes involving initial amine addition to pyridine derivatives, followed by esterification and hydrolysis steps to yield target acrylate derivatives.
General Procedure
- Initial reaction of pyridine derivatives with amines in dry DMF or DMSO with triethylamine at 80–110 °C for 90 min to 48 h.
- Subsequent catalytic hydrogenation or reduction steps.
- Hydrolysis of ester intermediates under acidic or basic reflux conditions.
- Final purification steps to isolate the (E)-acrylate derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Stereospecificity | Notes |
|---|---|---|---|---|
| Palladium-catalyzed coupling | 5-bromopyridin-2-amine, ethyl acrylate, Pd catalyst, Et3N, DMF, 100 °C, 6 h | 82 | (E)-isomer exclusive | Well-established, high purity |
| Base-mediated nucleophilic substitution | Ethyl 3-iodoacrylate, amines, DABCO, room temp, 1–3 h | 84–98 | (E)-isomer exclusive | Metal-free, mild conditions |
| Multi-step amine addition and hydrolysis | Pyridine derivatives, amines, Et3N, DMF/DMSO, 80–110 °C, catalytic hydrogenation, hydrolysis | Variable | Maintained (E)-configuration | Useful for complex analogues |
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted pyridine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(E)-Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for compounds targeting specific biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the bromine atom on the pyridine ring play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Key Findings :
- Amino vs. Methoxy Substituents: The amino group in the target compound enhances solubility and hydrogen-bonding interactions compared to methoxy-substituted analogs (e.g., Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate), which are more lipophilic .
- Bromine vs. Trifluoromethyl : Bromine’s polarizability supports halogen bonding, while trifluoromethyl groups (e.g., in 13j’) improve metabolic stability and membrane permeability in drug design .
- Acrylate vs. Carbamate: The acrylate ester is prone to hydrolysis, enabling prodrug strategies, whereas carbamates (e.g., Ethyl (2-amino-5-bromopyridin-3-yl)carbamate) exhibit greater stability .
Heterocyclic Core Modifications
Table 2: Heterocycle-Based Comparisons
Key Findings :
- Pyrrole vs. Pyridine : Pyrrole-based analogs (e.g., compound 79) exhibit distinct electronic properties due to aromaticity differences, affecting reactivity in substitution reactions .
- Fused Heterocycles : Bulky fused systems (e.g., imidazo-pyrrolo-pyrazine) introduce steric hindrance, reducing synthetic yields and complicating purification .
Biological Activity
(E)-Ethyl 3-(2-amino-5-bromopyridin-3-YL)acrylate, with the molecular formula C10H11BrN2O2, is a compound of significant interest in pharmaceutical and biological research. This article explores its biological activities, including antimicrobial and anticancer properties, and presents relevant data and findings from recent studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an amino group and a bromine atom, alongside an ethyl acrylate moiety. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), showed that the compound induced significant cytotoxic effects. The IC50 values were determined through MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity and morphological changes in treated cells.
The mechanism by which this compound exerts its biological effects is linked to its ability to bind to specific receptors or enzymes involved in cellular signaling pathways. The bromine atom in the pyridine ring enhances its reactivity and binding affinity, facilitating interactions with target proteins.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive evaluation of the antimicrobial properties was conducted using a panel of clinical isolates. The results confirmed the compound's effectiveness against resistant strains, highlighting its potential as a lead compound for antibiotic development.
- Evaluation in Cancer Models : In vivo studies using xenograft models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. Histopathological analysis revealed reduced proliferation markers and increased apoptosis in tumor tissues.
Q & A
Q. Key Data :
How can reaction conditions be optimized to enhance yield and stereoselectivity?
Advanced Research Focus
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce stereoselectivity. Ethanol balances yield and E/Z selectivity .
- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) improve regioselectivity during aldol condensation .
- Temperature Control : Lower temperatures (50–60°C) favor kinetic E-isomer formation, while higher temperatures (>80°C) risk side reactions .
- In-Line Monitoring : Use HPLC or FTIR to track reaction progress and adjust parameters dynamically .
Case Study :
A 2024 study achieved 85% yield and >98% E-isomer purity using microwave-assisted synthesis (100°C, 20 min) with Pd(OAc)₂ catalysis .
What characterization techniques are critical for validating the compound’s structure?
Q. Basic Research Focus
Q. Advanced Research Focus
- X-Ray Crystallography : SHELX software refines crystal structures to resolve ambiguities in stereochemistry. Challenges include obtaining diffraction-quality crystals (solvent: chloroform/hexane) .
- DFT Calculations : Compare experimental IR/NMR data with computed spectra (B3LYP/6-31G*) to validate electronic effects of substituents .
How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Focus
The 5-bromo group enables:
- Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl derivatives. The amino group at C2 directs coupling to C5 .
- Buchwald-Hartwig Amination : Replace bromine with amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos .
Data Contradiction :
A 2023 study reported reduced coupling efficiency (40% yield) due to steric hindrance from the adjacent amino group. Mitigation: Use bulkier ligands (SPhos) to enhance catalytic activity .
What biological activities have been reported for this compound, and how are they assessed?
Q. Basic Research Focus
Q. Advanced Research Focus
- Target Identification : SPR screening identifies binding to DNA gyrase (Kd: 2.3 µM), explaining antibacterial activity .
- SAR Studies : Replacing Br with Cl reduces potency (IC₅₀: 25 µM), highlighting bromine’s role in hydrophobic interactions .
How can computational methods predict the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- ADMET Prediction : SwissADME calculates:
- LogP: 2.1 (moderate lipophilicity).
- BBB permeability: Low (CNS inactive).
- CYP450 inhibition: High (risk of drug-drug interactions) .
- Molecular Dynamics Simulations : Analyze binding stability with EGFR kinase (RMSD < 2.0 Å over 100 ns) .
What are the challenges in resolving crystallographic disorder in this compound?
Q. Advanced Research Focus
- Disorder in Ethyl Groups : Common in SHELX refinements. Mitigate by constraining thermal parameters (ISOR/DFIX commands) .
- Twinned Crystals : Use TWIN/BASF instructions in SHELXL to model pseudo-merohedral twinning .
Case Study :
A 2022 study resolved disorder by collecting data at 100 K, reducing thermal motion artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
